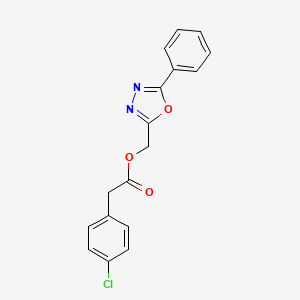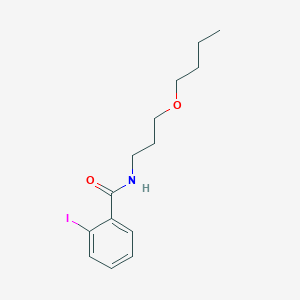
N-(1,1-dimethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'DFP-1080' and is a member of the piperidine class of compounds.
Mécanisme D'action
The exact mechanism of action of DFP-1080 is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. The sigma-1 receptor is known to interact with various ion channels, receptors, and enzymes, which can affect neuronal excitability, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been shown to modulate the activity of various ion channels such as the NMDA receptor, which is involved in synaptic plasticity and learning. DFP-1080 has also been shown to have neuroprotective effects, which can potentially be useful in the treatment of various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-1080 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. It is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using DFP-1080 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a high binding affinity for other proteins such as the sigma-2 receptor, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of DFP-1080. One potential direction is the development of new compounds that have a higher affinity and selectivity for the sigma-1 receptor. Another potential direction is the investigation of the long-term effects of DFP-1080 on neuronal function and behavior. Additionally, the potential therapeutic applications of DFP-1080 in various neurological disorders such as Alzheimer's disease and depression should be further explored.
Conclusion:
In conclusion, DFP-1080 is a promising compound with potential applications in various fields such as neuroscience and pharmacology. Its high affinity for the sigma-1 receptor and its ability to modulate various cellular processes make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, its long-term effects, and its potential therapeutic applications.
Applications De Recherche Scientifique
DFP-1080 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. DFP-1080 has been shown to modulate the activity of the sigma-1 receptor, which has potential implications in the treatment of various neurological disorders such as Alzheimer's disease, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-18(2,3)20-16(22)13-9-11-21(12-10-13)17(23)14-7-5-6-8-15(14)19/h5-8,13H,4,9-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGUYCRPNHLJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(2-methylbutan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B4675022.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B4675024.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4675032.png)
![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4675040.png)
![ethyl 6-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4675045.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4675052.png)
![N-[3-(1-azepanyl)propyl]-2-bromobenzamide](/img/structure/B4675053.png)


![3-(3,5-dichloro-2-methoxyphenyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4675094.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4675099.png)
![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4675102.png)